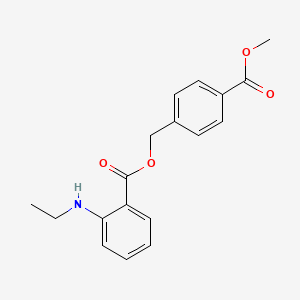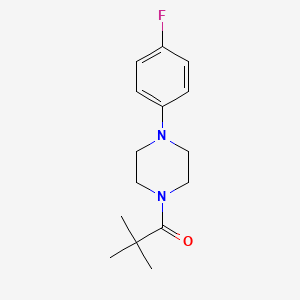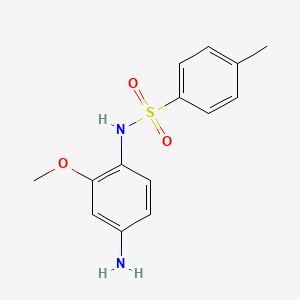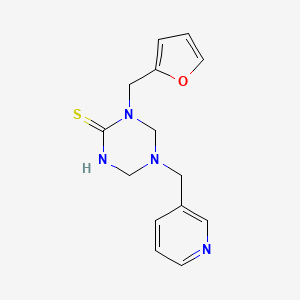
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been used in medicine for many years due to their diverse pharmacological properties. CP-96,345 has been found to have a wide range of biological effects, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to act through several different pathways. One of the main mechanisms is the inhibition of glutamate release, which is a major contributor to neuronal damage in various neurological disorders. This compound has also been found to modulate the activity of several ion channels and receptors, including NMDA receptors, voltage-gated calcium channels, and GABA receptors.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has antioxidant properties, which can help protect cells from oxidative stress and damage. In addition, this compound has been found to have anti-inflammatory effects, which can help reduce inflammation in various tissues and organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide for laboratory experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors and channels, making it an ideal tool for studying their function and regulation. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential application is in the treatment of chronic pain and inflammatory disorders. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its high potency and specificity make it an ideal tool for studying the function and regulation of various receptors and channels. Further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use. Overall, this compound represents a promising avenue for the development of new treatments for a variety of neurological and inflammatory disorders.
Synthesis Methods
The synthesis of N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide is a complex process that involves several steps. The first step is the preparation of 2,4,6-trimethylbenzenesulfonyl chloride, which is then reacted with cyclopentylamine to form the desired product. The reaction is carried out under carefully controlled conditions to ensure high yield and purity. Several modifications of this synthesis method have been reported in the literature, but the basic principles remain the same.
Scientific Research Applications
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by ischemia, traumatic brain injury, and other forms of neurodegeneration. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Properties
IUPAC Name |
N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-10-8-11(2)14(12(3)9-10)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENRAJUMNPUWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![2-amino-4-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5867067.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)



![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![6-(cyclohexylamino)-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5867121.png)

![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
